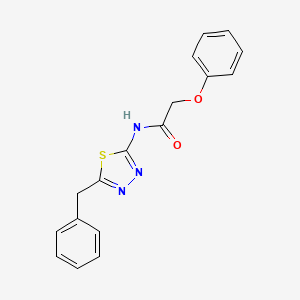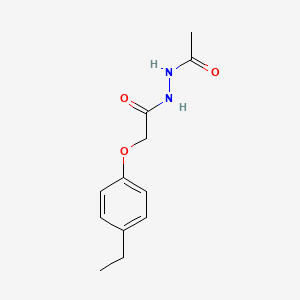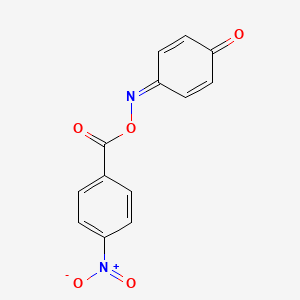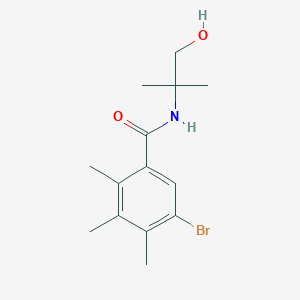
2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile is an organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a methoxyphenyl group, a methyl group, and a carbonitrile group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions One common method is the condensation reaction between 4-methoxybenzaldehyde and ethyl acetoacetate, followed by cyclization and nitrile formation The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-amino-5-ethyl-4-(4-fluorophenyl)-6-methylpyridine-3-carbonitrile
- 2-amino-5-ethyl-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile
- 2-amino-5-ethyl-4-(4-bromophenyl)-6-methylpyridine-3-carbonitrile
Uniqueness
2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to form hydrogen bonds, making it a valuable compound for various applications.
特性
IUPAC Name |
2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-4-13-10(2)19-16(18)14(9-17)15(13)11-5-7-12(20-3)8-6-11/h5-8H,4H2,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYYDGLPHVFSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5791928.png)

![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5791959.png)

